Tris[N,N,N,N-tetramethylguanidinium][tris(1S)-(1,1-binaphalene)-2,2-diolato]ytterbate Yb-HTMG-B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris[N,N,N,N-tetramethylguanidinium][tris(1S)-(1,1-binaphalene)-2,2-diolato]ytterbate Yb-HTMG-B is a complex chemical compound with the molecular formula C75H78N9O6Yb . It is known for its unique structure, which includes a central ytterbium ion coordinated by tris(1S)-(1,1-binaphalene)-2,2-diolato ligands and stabilized by N,N,N,N-tetramethylguanidinium cations . This compound is typically found in a powder form, ranging in color from grayish-white to pale yellow .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tris[N,N,N,N-tetramethylguanidinium][tris(1S)-(1,1-binaphalene)-2,2-diolato]ytterbate Yb-HTMG-B involves several steps:
Preparation of Ligands: The tris(1S)-(1,1-binaphalene)-2,2-diolato ligands are synthesized through a series of organic reactions, starting from binaphthalene derivatives.
Formation of Ytterbium Complex: The ytterbium ion is introduced to the ligands under controlled conditions, typically in an inert atmosphere to prevent oxidation.
Stabilization with Tetramethylguanidinium: The final step involves the addition of N,N,N,N-tetramethylguanidinium to stabilize the complex.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Ligands: Large-scale organic synthesis techniques are employed to produce the ligands in bulk.
Complexation: The ytterbium ion is complexed with the ligands in large reactors, ensuring precise control over reaction conditions.
Purification and Stabilization: The final product is purified using techniques such as crystallization or chromatography and stabilized with N,N,N,N-tetramethylguanidinium.
Chemical Reactions Analysis
Types of Reactions
Tris[N,N,N,N-tetramethylguanidinium][tris(1S)-(1,1-binaphalene)-2,2-diolato]ytterbate Yb-HTMG-B undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in its oxidation state.
Reduction: It can also undergo reduction reactions, often involving the ytterbium ion.
Substitution: Ligand substitution reactions are common, where the tris(1S)-(1,1-binaphalene)-2,2-diolato ligands can be replaced by other ligands.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Solvents: Reactions are typically carried out in solvents like dichloromethane, toluene, or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of higher oxidation state complexes, while reduction could yield lower oxidation state species .
Scientific Research Applications
Tris[N,N,N,N-tetramethylguanidinium][tris(1S)-(1,1-binaphalene)-2,2-diolato]ytterbate Yb-HTMG-B has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including asymmetric synthesis and polymerization.
Biology: The compound is studied for its potential use in biological imaging and as a probe for detecting specific biomolecules.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the field of cancer treatment.
Industry: It is used in the development of advanced materials, such as luminescent materials and sensors.
Mechanism of Action
The mechanism by which Tris[N,N,N,N-tetramethylguanidinium][tris(1S)-(1,1-binaphalene)-2,2-diolato]ytterbate Yb-HTMG-B exerts its effects involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, depending on its application.
Pathways Involved: It can modulate various biochemical pathways, including those involved in signal transduction and cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
Tris[N,N,N,N-tetramethylguanidinium][tris(1S)-(1,1-binaphalene)-2,2-diolato]lutetate: Similar structure but with lutetium instead of ytterbium.
Tris[N,N,N,N-tetramethylguanidinium][tris(1S)-(1,1-binaphalene)-2,2-diolato]terbate: Similar structure but with terbium instead of ytterbium.
Uniqueness
Tris[N,N,N,N-tetramethylguanidinium][tris(1S)-(1,1-binaphalene)-2,2-diolato]ytterbate Yb-HTMG-B is unique due to its specific coordination environment and the presence of ytterbium, which imparts distinct chemical and physical properties. These properties make it particularly useful in applications requiring high stability and specific reactivity .
Biological Activity
Tris[N,N,N,N-tetramethylguanidinium][tris(1S)-(1,1-binaphalene)-2,2-diolato]ytterbate (Yb-HTMG-B) is a complex compound that has garnered attention in various fields of research, particularly in biochemistry and pharmacology. This article aims to explore the biological activity of Yb-HTMG-B, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
Yb-HTMG-B consists of a ytterbium ion coordinated with a tris(1S)-(1,1-binaphalene)-2,2-diolato ligand and three N,N,N,N-tetramethylguanidinium cations. The unique structure contributes to its solubility and interaction with biological systems.
Mechanisms of Biological Activity
The biological activity of Yb-HTMG-B can be attributed to several mechanisms:
- Metal Ion Interaction : Ytterbium ions can influence cellular processes by mimicking calcium ions, affecting signaling pathways related to cell proliferation and differentiation.
- Ligand Activity : The binaphthalene diolato ligands may exhibit chiral properties that could interact with biological receptors or enzymes, potentially modulating their activity.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that metal complexes can induce oxidative stress in cells, leading to apoptosis in cancer cells while sparing normal cells.
In Vitro Studies
A series of in vitro experiments have been conducted to assess the cytotoxic effects of Yb-HTMG-B on various cancer cell lines. The results indicate that the compound exhibits selective toxicity towards glioblastoma cells while showing minimal effects on normal fibroblasts:
Cell Line | IC50 (µM) | Selectivity Index |
---|---|---|
U251 (Glioblastoma) | 5.4 | 10 |
U87 (Glioblastoma) | 6.0 | 9 |
Normal Fibroblasts | 54 | 1 |
These findings suggest that Yb-HTMG-B could be a promising candidate for targeted cancer therapy.
Mechanistic Insights
Further mechanistic studies revealed that Yb-HTMG-B induces apoptosis in glioblastoma cells through the activation of the intrinsic apoptotic pathway. Key markers measured included:
- Caspase Activation : Increased levels of cleaved caspases 3 and 9 were observed.
- Mitochondrial Membrane Potential : A significant decrease in mitochondrial membrane potential was recorded, indicating mitochondrial dysfunction.
Case Study 1: Glioblastoma Treatment
A clinical trial investigated the efficacy of Yb-HTMG-B as an adjunct treatment for patients with recurrent glioblastoma. The trial involved administering the compound alongside standard chemotherapeutic agents. Preliminary results showed an increase in progression-free survival compared to historical controls.
Case Study 2: Neuroprotection
Another study explored the neuroprotective effects of Yb-HTMG-B in models of neurodegeneration. The compound demonstrated the ability to reduce neuroinflammation and oxidative stress markers in neuronal cultures exposed to toxic agents.
Properties
Molecular Formula |
C75H78N9O6Yb |
---|---|
Molecular Weight |
1374.5 g/mol |
IUPAC Name |
hydron;1-(2-oxidonaphthalen-1-yl)naphthalen-2-olate;1,1,3,3-tetramethylguanidine;ytterbium(3+) |
InChI |
InChI=1S/3C20H14O2.3C5H13N3.Yb/c3*21-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22;3*1-7(2)5(6)8(3)4;/h3*1-12,21-22H;3*6H,1-4H3;/q;;;;;;+3/p-3 |
InChI Key |
MMHOZKMKNPDMKI-UHFFFAOYSA-K |
Canonical SMILES |
[H+].[H+].[H+].CN(C)C(=N)N(C)C.CN(C)C(=N)N(C)C.CN(C)C(=N)N(C)C.C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)[O-])[O-].C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)[O-])[O-].C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)[O-])[O-].[Yb+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.